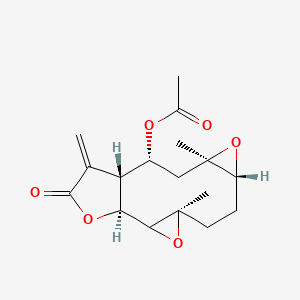

Epitulipinolide diepoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H22O6 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate |

InChI |

InChI=1S/C17H22O6/c1-8-12-10(20-9(2)18)7-17(4)11(22-17)5-6-16(3)14(23-16)13(12)21-15(8)19/h10-14H,1,5-7H2,2-4H3/t10-,11-,12-,13+,14?,16-,17-/m1/s1 |

InChI Key |

WVJZWGBZQIZLSZ-QVCHIQLTSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@]2([C@H](O2)CC[C@@]3(C(O3)[C@@H]4[C@@H]1C(=C)C(=O)O4)C)C |

Canonical SMILES |

CC(=O)OC1CC2(C(O2)CCC3(C(O3)C4C1C(=C)C(=O)O4)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Epitulipinolide Diepoxide: A Technical Guide to its Natural Source and Isolation for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of Epitulipinolide diepoxide, a sesquiterpene lactone with demonstrated cytotoxic and chemopreventive properties. Addressed to researchers, scientists, and drug development professionals, this document details the natural source of the compound, a comprehensive protocol for its isolation, and its mechanism of action, with a focus on its interaction with the MAPK/ERK signaling pathway.

Natural Source

This compound is a naturally occurring compound that has been isolated from the leaves of the Tulip Tree, Liriodendron tulipifera, and the Chinese Tulip Tree, Liriodendron chinense.[1] These deciduous trees, belonging to the Magnoliaceae family, are native to eastern North America and central China, respectively. The presence of this bioactive compound in the foliage of Liriodendron species highlights their potential as a source for novel therapeutic agents.

Isolation Methodology

The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic purification. The following protocol is a detailed methodology for obtaining the pure compound from the leaves of Liriodendron tulipifera.

Experimental Protocol: Isolation of this compound

1. Extraction:

-

Air-dried leaves of Liriodendron tulipifera (3.0 kg) are ground into a fine powder.

-

The powdered leaves are extracted five times with 50 L of methanol (B129727) (MeOH) at room temperature.

-

The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

-

The crude methanol extract is subjected to silica (B1680970) gel column chromatography.

-

Column Specifications: A glass column with a diameter of 5 cm and a length of 60 cm is packed with silica gel 60 (0.040-0.063 mm) as the stationary phase.

-

Elution: A gradient elution is performed using a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH). The polarity of the solvent system is gradually increased by enriching the mobile phase with MeOH.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification of Fraction 4: A specific fraction, designated as fraction 4, is further purified.

-

Part of fraction 4 is subjected to a second silica gel column chromatography using a CH₂Cl₂/MeOH (80:1) solvent system, with a gradual increase in MeOH concentration.

-

This yields four sub-fractions (4-1 to 4-4).

-

This compound is obtained from sub-fraction 4-2 by further purification on a silica gel column using a CH₂Cl₂/MeOH (40:1) solvent system.

The following diagram illustrates the workflow for the isolation of this compound:

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the key quantitative data obtained from these analyses.

| Spectroscopic Data | Values |

| ¹H-NMR (500 MHz, CDCl₃) | δ 1.38 (3H, s, H-14), 1.45 (3H, s, H-15), 2.09 (3H, s, OCH₃), 3.08 (1H, t, J = 8.5 Hz, H-5), 4.48 (1H, t, J = 8.5 Hz, H-6), 5.70 (1H, m, H-8), 5.72 (1H, d, J = 3.0 Hz, H-13a), 6.41 (1H, d, J = 3.5 Hz, H-13b)[1] |

| IR (νₘₐₓ, cm⁻¹) | 1770, 1745, 1660, 1245[1] |

| ESI-MS (m/z) | 322 [M]⁺[1] |

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

Recent studies have indicated that this compound exerts its cytotoxic effects through the inhibition of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a cascade of protein kinases that transduce signals from the cell surface to the nucleus. The binding of growth factors to their receptors initiates a signaling cascade that leads to the sequential phosphorylation and activation of Ras, Raf, MEK, and finally ERK. Activated ERK then translocates to the nucleus and phosphorylates transcription factors, leading to the expression of genes involved in cell growth and division.

This compound has been shown to inhibit the phosphorylation of ERK, thereby blocking the downstream signaling events and inducing apoptosis in cancer cells. The precise molecular target of this compound within this cascade is an area of ongoing research.

The following diagram illustrates the MAPK/ERK signaling pathway and the inhibitory action of this compound.

This technical guide provides a foundational understanding of this compound for researchers interested in its potential as a therapeutic agent. The detailed isolation protocol and the summary of its biological activity are intended to facilitate further investigation into this promising natural product.

References

The Biological Activity of Epitulipinolide Diepoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitulipinolide diepoxide, a sesquiterpene lactone, has emerged as a compound of significant interest in oncological research. This technical guide synthesizes the current understanding of its biological activities, with a particular focus on its anti-cancer properties. This document provides an in-depth overview of its mechanism of action, including its role in the induction of apoptosis and modulation of autophagy, primarily through the inhibition of the ERK/MAPK signaling pathway. Quantitative data from various studies are presented, alongside representative experimental protocols for key assays and visualizations of the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a naturally occurring sesquiterpene lactone that has demonstrated a range of biological activities. Primarily, it has been investigated for its cytotoxic and chemopreventive effects against various cancer cell lines. This guide will delve into the molecular mechanisms underpinning these effects, providing a comprehensive resource for researchers in the field.

Biological Activities and Quantitative Data

The primary biological activities of this compound investigated to date revolve around its anti-cancer efficacy. It has been shown to possess antioxidative and chemopreventive properties in skin melanoma cells and exhibits significant cytotoxic activity against various cancer cell lines.[1]

Cytotoxicity

This compound has demonstrated potent cytotoxic effects in several cancer cell lines. A key study reported that treatment of A375 human melanoma cells with 100 μM this compound for 24 hours resulted in a reduction of cell viability to less than 20%.[1] Research on T24 bladder cancer cells also established a dose-dependent inhibitory effect on cell proliferation, with IC50 values determined at 24, 48, and 72 hours of treatment, although the specific values were not available in the reviewed literature.[2]

Table 1: Cytotoxic Activity of this compound

| Cell Line | Concentration | Treatment Duration | Effect |

| A375 (Melanoma) | 100 µM | 24 hours | <20% cell viability |

| T24 (Bladder Cancer) | Not Specified | 24, 48, 72 hours | IC50 determined (values not available) |

Inhibition of Cancer Cell Migration and Invasion

In addition to its cytotoxic effects, this compound has been shown to inhibit the migration and invasion of cancer cells. Studies on the T24 bladder cancer cell line demonstrated a significant reduction in cell invasion and scratch healing capabilities upon treatment with the compound.[2]

Mechanism of Action: Signaling Pathways

The anti-cancer effects of this compound are attributed to its ability to modulate key cellular signaling pathways involved in cell survival, proliferation, and death.

Inhibition of the ERK/MAPK Signaling Pathway

A primary mechanism of action for this compound is the inhibition of the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers.

Treatment of T24 bladder cancer cells with this compound resulted in decreased protein levels of key components of the MAPK pathway, including ERK, JNK, and p38.[2] This inhibition disrupts the downstream signaling cascade that promotes cancer cell proliferation and survival.

Caption: Inhibition of the ERK/MAPK signaling pathway by this compound.

Induction of Apoptosis

By inhibiting the pro-survival ERK/MAPK pathway, this compound promotes programmed cell death, or apoptosis, in cancer cells. This has been observed in T24 bladder cancer cells, where treatment with the compound led to accelerated apoptosis.[2]

Modulation of Autophagy

The role of this compound in autophagy, a cellular process of self-degradation and recycling of components, has been a subject of some conflicting reports. One source suggests that the compound decreases the levels of the autophagy-related proteins LC3 and ATG5.[2] However, another study on T24 cells indicated that this compound treatment increased the expression of ATG5 and LC3, and decreased the levels of p62, which is indicative of an increased autophagic flux.[3] This suggests that this compound may induce autophagy-mediated cell death in cancer cells. Further research is needed to fully elucidate the precise role of autophagy in the compound's mechanism of action.

Caption: Proposed modulation of autophagy by this compound.

Experimental Protocols (Representative Examples)

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Caption: General workflow for an MTT cell viability assay.

Protocol:

-

Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound and a vehicle control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis for ERK/MAPK Pathway

This protocol allows for the detection and quantification of specific proteins in the ERK/MAPK pathway.

Protocol:

-

Culture and treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of ERK, JNK, and p38, as well as a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

Autophagy Assessment (LC3-II/LC3-I Ratio by Western Blot)

This protocol is used to monitor the conversion of LC3-I to LC3-II, a hallmark of autophagy.

Protocol:

-

Follow the Western Blot protocol as described in section 4.2.

-

Use a primary antibody that detects both LC3-I and LC3-II.

-

After detection, quantify the band intensities for both LC3-I and LC3-II.

-

Calculate the LC3-II/LC3-I ratio to assess the level of autophagic activity. An increase in this ratio is indicative of autophagy induction.

-

Additionally, probe for p62 levels; a decrease in p62 suggests increased autophagic flux.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a clear mechanism of action involving the inhibition of the ERK/MAPK signaling pathway, leading to apoptosis. Its role in autophagy is an area that warrants further investigation to resolve existing discrepancies in the literature. The quantitative data available, although limited, demonstrates its potent cytotoxic effects. Future research should focus on obtaining more comprehensive quantitative data, including IC50 values across a wider range of cancer cell lines, and on elucidating the full spectrum of its molecular targets. In vivo studies are also crucial to validate its therapeutic potential. The information compiled in this technical guide provides a solid foundation for researchers to advance the study of this compound as a potential therapeutic agent.

References

Epitulipinolide Diepoxide: A Technical Guide to its Discovery, Chemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitulipinolide (B204386) diepoxide, a sesquiterpene lactone first identified in the mid-20th century, has garnered renewed interest within the scientific community for its potent cytotoxic and chemopreventive properties. This technical guide provides a comprehensive overview of the discovery, history, and chemical biology of Epitulipinolide diepoxide. It details the initial isolation and structure elucidation, summarizes its known biological activities with a focus on its anticancer effects, and provides detailed experimental protocols for its study. Furthermore, this document presents key quantitative data in a structured format and visualizes the compound's known mechanism of action through signaling pathway diagrams, offering a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Discovery and History

This compound is a naturally derived compound, a diepoxide derivative of epitulipinolide. Epitulipinolide itself was first isolated from the Tulip Poplar tree, Liriodendron tulipifera L., by Doskotch and El-Feraly in 1970. Their work laid the foundation for the study of this class of sesquiterpene lactones. Later, this compound was also isolated from the herbs of Liriodendron chinense (Hemsl.) Sarg.[1]

The initial interest in these compounds stemmed from their cytotoxic activities. Early studies demonstrated the potential of these natural products as antitumor agents. Over the decades, research has further elucidated the specific biological effects and mechanisms of action of this compound, particularly its efficacy against various cancer cell lines.

Chemical Properties

Chemical Structure: this compound is a sesquiterpene lactone characterized by a germacrane (B1241064) skeleton with two epoxide rings.

Molecular Formula: C₁₇H₂₂O₆

Molecular Weight: 322.35 g/mol

CAS Number: 39815-40-2

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against several cancer cell lines. Notably, it has been shown to inhibit the proliferation of human melanoma (A375) and KB cells.[1] The primary mechanism of its anticancer effect, particularly in bladder cancer and osteosarcoma, involves the induction of apoptosis through the modulation of the ERK/MAPK signaling pathway.

Inhibition of the ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. This compound has been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis. The proposed mechanism involves the modulation of key proteins in the cascade, such as ERK and p38.

// Nodes GF [label="Growth Factor", fillcolor="#4285F4"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#4285F4"]; RAS [label="RAS", fillcolor="#34A853"]; RAF [label="RAF", fillcolor="#34A853"]; MEK [label="MEK", fillcolor="#34A853"]; ERK [label="ERK", fillcolor="#34A853"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335"]; Epitulipinolide [label="Epitulipinolide\nDiepoxide", shape=diamond, fillcolor="#EA4335"];

// Edges GF -> RTK; RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; Epitulipinolide -> ERK [label="Inhibition", fontcolor="#EA4335", color="#EA4335"]; ERK -> Apoptosis [style=dashed, arrowhead=tee, color="#EA4335"];

// Graph attributes graph [bgcolor="#F1F3F4", dpi=300, size="7.6,5"]; edge [fontsize=9]; } .dot Caption: Inhibition of the ERK/MAPK signaling pathway by this compound.

Experimental Workflow for Investigating Mechanism of Action

The following diagram outlines a typical experimental workflow to investigate the mechanism of action of this compound on a cancer cell line.

// Nodes start [label="Cancer Cell Line\n(e.g., A375)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Treatment with\nthis compound"]; viability [label="Cell Viability Assay\n(MTT Assay)"]; apoptosis [label="Apoptosis Assay\n(e.g., Annexin V/PI staining)"]; western_blot [label="Western Blot Analysis\n(p-ERK, total ERK, etc.)"]; data_analysis [label="Data Analysis and\nConclusion", shape=ellipse, fillcolor="#34A853"];

// Edges start -> treatment; treatment -> viability; treatment -> apoptosis; treatment -> western_blot; viability -> data_analysis; apoptosis -> data_analysis; western_blot -> data_analysis;

// Graph attributes graph [bgcolor="#F1F3F4", dpi=300, size="7.6,6"]; edge [fontsize=9]; } .dot Caption: Experimental workflow for mechanism of action studies.

Quantitative Data

The following table summarizes the reported cytotoxic activity of this compound against various cell lines.

| Cell Line | Assay Type | Endpoint | Value | Reference |

| A375 (Human Melanoma) | Not Specified | IC50 | 52.03 µM | --INVALID-LINK-- |

| KB (Human Oral Epidermoid Carcinoma) | Not Specified | Cytotoxic | Active | --INVALID-LINK-- |

Experimental Protocols

Isolation and Purification of this compound (General Procedure)

A general procedure for the isolation of sesquiterpene lactones from Liriodendron species is as follows:

-

Extraction: Dried and powdered plant material (leaves or bark) is extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between water and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate).

-

Chromatography: The fractions showing biological activity are subjected to repeated column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Purification: Final purification is achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Synthesis of this compound from Epitulipinolide

This compound can be synthesized from its precursor, epitulipinolide, through an epoxidation reaction.

-

Reaction Setup: Dissolve epitulipinolide in a suitable solvent, such as dichloromethane.

-

Epoxidation: Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution in a stepwise manner at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the excess peroxy acid with a reducing agent (e.g., sodium thiosulfate (B1220275) solution). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain this compound.

Cytotoxicity Assay (MTT Assay Protocol)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Seed cells (e.g., A375) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Future Directions

This compound represents a promising lead compound for the development of novel anticancer agents. Further research is warranted to:

-

Fully elucidate its mechanism of action in a wider range of cancer types.

-

Conduct structure-activity relationship (SAR) studies to identify more potent and selective analogs.

-

Evaluate its in vivo efficacy and safety in preclinical animal models.

-

Explore potential synergistic effects with existing chemotherapeutic drugs.

The information compiled in this technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of cancer therapy through the exploration of natural products.

References

Spectroscopic Profile of Epitulipinolide Diepoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Epitulipinolide diepoxide, a sesquiterpene lactone with noted biological activities. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, comprehensive experimental protocols for acquiring such data are described, and a logical workflow for spectroscopic analysis is visualized.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H-NMR, ¹³C-NMR, and ESI-MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Proton (H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-14 | 1.38 | s | - |

| H-15 | 1.45 | s | - |

| OCH₃ | 2.09 | s | - |

| H-5 | 3.08 | t | 8.5 |

| H-6 | 4.48 | t | 8.5 |

| H-8 | 5.70 | m | - |

| H-13a | 5.72 | d | 3.0 |

| H-13b | 6.41 | d | 3.5 |

Data sourced from: Antioxidant and Anticancer Constituents from the Leaves of Liriodendron tulipifera[1]

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Carbon (C) | Chemical Shift (δ, ppm) |

| Data not available in the searched resources. |

Mass Spectrometry (MS) Data

Table 3: ESI-MS Data for this compound

| Ion | m/z |

| [M]⁺ | 322 |

Data sourced from: Antioxidant and Anticancer Constituents from the Leaves of Liriodendron tulipifera[1]

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound is dissolved in deuterated chloroform (B151607) (CDCl₃) to a concentration suitable for NMR analysis.

Instrumentation: ¹H-NMR and ¹³C-NMR spectra are recorded on a 500 MHz NMR spectrometer.

¹H-NMR Spectroscopy:

-

The spectrometer is tuned and shimmed for the specific sample.

-

A standard one-dimensional proton experiment is performed.

-

Key acquisition parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C-NMR Spectroscopy:

-

A standard proton-decoupled ¹³C experiment is performed.

-

Acquisition parameters are optimized for a spectral width of approximately 0-220 ppm.

-

A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

The FID is processed similarly to the ¹H-NMR data, with chemical shifts referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation: The purified compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range with the same solvent.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.

Analysis:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

-

The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺ or other adducts.

-

Key parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to achieve maximum signal intensity and stability.

-

The mass spectrum is acquired over a relevant m/z range.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

The Epitulipinolide Diepoxide Biosynthetic Pathway: A Putative Blueprint for Scientific Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epitulipinolide (B204386) diepoxide, a sesquiterpene lactone with noted antioxidative and chemopreventive properties, holds significant interest for the pharmaceutical and biotechnology sectors. While its full biosynthetic pathway has not been experimentally elucidated, its chemical structure strongly suggests a common origin with other well-characterized germacranolides, such as costunolide (B1669451) and parthenolide (B1678480). This technical guide presents a putative biosynthetic pathway for epitulipinolide diepoxide, constructed from the established biosynthesis of its likely precursors and inferred enzymatic transformations. We provide a detailed, step-by-step enzymatic sequence from the central metabolite farnesyl pyrophosphate (FPP) to this compound, identifying the key enzyme classes likely involved. To facilitate future research and heterologous production efforts, this document includes comprehensive experimental protocols for key enzyme assays and for the reconstitution of sesquiterpene lactone pathways in a plant-based expression system. Furthermore, we present relevant quantitative data from analogous pathways to serve as a benchmark for optimization. This guide is intended to be a foundational resource, providing the necessary theoretical and practical framework to accelerate the discovery and biotechnological production of this compound and related bioactive compounds.

Introduction

Sesquiterpene lactones (STLs) are a large and diverse group of plant-derived natural products, renowned for their wide range of biological activities. A prominent member of this class is this compound, a germacranolide that has demonstrated potential as an antioxidant and an inhibitor of melanoma cell proliferation. Despite its therapeutic promise, the biosynthetic origins of this compound remain uncharacterized in the scientific literature. Understanding its biosynthesis is paramount for several reasons: it can enable the discovery of novel enzymes with biotechnological applications, facilitate the sustainable production of the compound through metabolic engineering in heterologous hosts like yeast or plants, and allow for the combinatorial biosynthesis of novel derivatives with improved pharmacological properties.

This whitepaper outlines a putative biosynthetic pathway for this compound. This proposed pathway is based on the well-established biosynthesis of costunolide, a key intermediate in the formation of many STLs, and a detailed analysis of the chemical structure of this compound, which suggests a series of specific oxidative and modification reactions.

The Putative Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound begins with the universal precursor for sesquiterpenoids, farnesyl pyrophosphate (FPP), and is hypothesized to proceed through the following key stages:

Stage 1: Formation of the Germacrene Skeleton The pathway is initiated by the cyclization of the linear FPP molecule into the characteristic 10-membered ring of germacrene A. This reaction is the committed step in the biosynthesis of most germacranolide-type sesquiterpene lactones.

-

Enzyme: Germacrene A Synthase (GAS)

-

Substrate: Farnesyl pyrophosphate (FPP)

-

Product: (+)-Germacrene A

Stage 2: Oxidation to Germacrene A Acid The methyl group on the isopropenyl side chain of germacrene A undergoes a three-step oxidation to a carboxylic acid. This process is catalyzed by a single multifunctional cytochrome P450 enzyme.

-

Enzyme: Germacrene A Oxidase (GAO), a cytochrome P450 monooxygenase (CYP71AV subfamily).

-

Substrate: (+)-Germacrene A

-

Intermediates: Germacra-1(10),4,11(13)-trien-12-ol and germacra-1(10),4,11(13)-trien-12-al.

-

Product: Germacra-1(10),4,11(13)-trien-12-oic acid (Germacrene A acid)

Stage 3: Lactonization to Form Costunolide The formation of the characteristic γ-lactone ring is achieved through a hydroxylation reaction at the C6 position of germacrene A acid, followed by a spontaneous cyclization (lactonization).

-

Enzyme: Costunolide Synthase (COS), a cytochrome P450 monooxygenase (CYP71BL subfamily).

-

Substrate: Germacrene A acid

-

Product: Costunolide

Stage 4: Proposed Tailoring Steps to this compound Based on the structures of epitulipinolide and its diepoxide derivative, the following sequential modifications of the costunolide core are proposed:

-

Hydroxylation: A hydroxylation reaction occurs at the C8 position of costunolide. This is likely catalyzed by a specific cytochrome P450 monooxygenase.

-

Acetylation: The newly introduced hydroxyl group at C8 is then acetylated to form epitulipinolide. This step would be catalyzed by an acetyltransferase, utilizing acetyl-CoA as the acyl donor.

-

First Epoxidation: An epoxidation of the C4-C5 double bond of epitulipinolide occurs. This reaction is analogous to the formation of parthenolide from costunolide and is expected to be catalyzed by a cytochrome P450 epoxidase.

-

Second Epoxidation: A final epoxidation takes place at the C1-C10 double bond to yield the final product, this compound. This is also presumed to be catalyzed by a cytochrome P450 epoxidase.

The following diagram illustrates the proposed biosynthetic pathway:

Quantitative Data from Analogous Pathways

While specific quantitative data for the this compound pathway are not available, the following tables summarize key metrics from the well-studied biosynthesis of its precursors. This information serves as a valuable reference for future experimental design and optimization.

Table 1: Kinetic Parameters of Germacrene A Synthases (GAS)

| Enzyme Source | Km (µM for FPP) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |

|---|---|---|---|---|

| Cichorium intybus (Chicory) | 6.6 | N/A | N/A | [1] |

| Lactuca sativa (Lettuce) | 2.1 ± 0.2 | 0.11 ± 0.003 | 52,381 | [2] |

| Barnadesia spinosa | 2.8 ± 0.3 | 0.09 ± 0.002 | 32,142 | [2] |

| Artemisia annua | 3.1 ± 0.4 | 0.09 ± 0.003 | 29,032 |[2] |

Table 2: Heterologous Production of Costunolide and Parthenolide

| Product | Host Organism | Expression System | Yield | Reference |

|---|---|---|---|---|

| Costunolide | Nicotiana benthamiana | Transient co-expression of TpGAS, CiGAO, and CiCOS | Up to 60 ng/g Fresh Weight | [3] |

| Parthenolide | Nicotiana benthamiana | Transient co-expression of all pathway genes | Up to 1.4 µg/g Fresh Weight |[4] |

Experimental Protocols

The elucidation of the proposed pathway and the characterization of its enzymes require robust experimental methodologies. Below are detailed protocols for key experiments, adapted from studies on analogous pathways.

Protocol for Germacrene A Synthase (GAS) In Vitro Enzyme Assay

Objective: To determine the enzymatic activity of a candidate GAS enzyme by measuring the conversion of FPP to germacrene A.

Materials:

-

Purified candidate GAS enzyme (e.g., His-tagged protein expressed in E. coli).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, 5 mM DTT, 10% (v/v) glycerol.

-

Substrate: (E,E)-Farnesyl pyrophosphate (FPP).

-

Organic Solvent: n-Hexane.

-

Internal Standard: e.g., caryophyllene.

-

GC-MS system for product analysis.

Procedure:

-

Prepare the reaction mixture in a 2 mL glass vial. To 500 µL of Assay Buffer, add 5-10 µg of purified GAS enzyme.

-

Initiate the reaction by adding FPP to a final concentration of 50 µM.

-

Overlay the aqueous reaction mixture with 500 µL of n-hexane containing a known concentration of the internal standard. This creates a biphasic system to trap the volatile germacrene A product.

-

Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

-

Stop the reaction by vortexing vigorously for 30 seconds to extract the product into the hexane (B92381) layer, then centrifuge briefly to separate the phases.

-

Carefully remove the upper hexane layer and transfer it to a new vial for analysis.

-

Analyze the hexane extract by GC-MS. Identify germacrene A based on its retention time and mass spectrum compared to an authentic standard or literature data. Note that germacrene A can thermally rearrange to β-elemene in the GC injector; this should be accounted for in the analysis.[1]

-

Quantify the product based on the peak area relative to the internal standard.

Protocol for Cytochrome P450 (GAO, COS, Epoxidase) In Vitro Assay using Yeast Microsomes

Objective: To assess the catalytic activity of candidate P450 enzymes by incubating their substrate with microsomes isolated from engineered yeast.

Materials:

-

Yeast strain (e.g., Saccharomyces cerevisiae) expressing the candidate P450 and a cytochrome P450 reductase (CPR).

-

Microsome Isolation Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.6 M sorbitol.

-

Reaction Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4).

-

Substrates: Germacrene A (for GAO), Germacrene A acid (for COS), Epitulipinolide (for epoxidase).

-

Cofactor: NADPH.

-

Extraction Solvent: Ethyl acetate (B1210297).

Procedure:

-

Microsome Preparation: Grow the recombinant yeast culture and induce protein expression. Harvest the cells, wash them, and resuspend in Microsome Isolation Buffer. Lyse the cells (e.g., with glass beads) and perform differential centrifugation to isolate the microsomal fraction (pellet from 100,000 x g centrifugation). Resuspend the microsomes in Reaction Buffer.[5]

-

Enzyme Assay: In a glass tube, combine 100-500 µg of microsomal protein with the substrate (e.g., 20-50 µM) in a total volume of 500 µL of Reaction Buffer.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Start the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate at 30°C for 1-2 hours with shaking.

-

Stop the reaction by adding 500 µL of ethyl acetate and vortexing.

-

Extract the products by adding another volume of ethyl acetate, vortexing, and centrifuging to separate the phases.

-

Collect the organic phase, evaporate to dryness under a stream of nitrogen, and resuspend the residue in a suitable solvent (e.g., methanol (B129727) or hexane).

-

Analyze the products by LC-MS or GC-MS to identify and quantify the hydroxylated or epoxidized products.

Protocol for Transient Heterologous Expression in Nicotiana benthamiana

Objective: To reconstitute the putative biosynthetic pathway in a plant host to confirm enzyme function and produce the target compound.

Materials:

-

Agrobacterium tumefaciens (e.g., strain GV3101) carrying binary vectors with the genes of interest (GAS, GAO, COS, etc.) under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

N. benthamiana plants (4-6 weeks old).

-

Infiltration Medium: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150 µM acetosyringone.

-

Syringes (1 mL, without needle).

Procedure:

-

Grow individual Agrobacterium cultures for each gene construct overnight.

-

Pellet the bacteria and resuspend them in the Infiltration Medium to a final optical density (OD₆₀₀) of 0.5-1.0 for each culture.

-

If co-expressing multiple genes, mix the resuspended Agrobacterium cultures in equal ratios.

-

Incubate the final bacterial suspension at room temperature for 2-4 hours in the dark.

-

Infiltrate the bacterial suspension into the abaxial side of the leaves of N. benthamiana plants using a needleless syringe.

-

Grow the infiltrated plants under standard greenhouse conditions for 4-6 days.

-

Metabolite Extraction and Analysis:

-

Harvest the infiltrated leaf tissue and freeze it in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract the metabolites with a suitable solvent, such as ethyl acetate or methanol, often with sonication.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Analyze the extract by LC-MS/MS for the presence of the expected intermediates and final product.

-

Visualization of Workflows and Relationships

Logical Workflow for Candidate Gene Identification and Verification

The following diagram outlines a typical workflow for identifying and functionally characterizing the genes involved in the this compound biosynthetic pathway.

Conclusion and Future Outlook

This technical guide provides a comprehensive, albeit putative, framework for the biosynthetic pathway of this compound. The proposed pathway, leveraging the well-understood biosynthesis of costunolide, offers a clear roadmap for the discovery and characterization of the enzymes responsible for producing this promising bioactive compound. The detailed experimental protocols and comparative quantitative data herein are intended to equip researchers with the necessary tools to validate this proposed pathway, to isolate the key enzymatic players, and to ultimately harness them for metabolic engineering applications.

The successful elucidation of this pathway will not only enable the sustainable production of this compound but will also likely uncover novel cytochrome P450 monooxygenases and acetyltransferases with unique catalytic activities. These enzymes could become valuable additions to the synthetic biologist's toolkit, enabling the creation of novel, high-value chemicals for the pharmaceutical and other industries. The journey from a putative pathway to a fully characterized and engineered system is complex, but the scientific and commercial rewards are substantial.

References

- 1. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. research.wur.nl [research.wur.nl]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Epitulipinolide Diepoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitulipinolide diepoxide, a sesquiterpene lactone, has been identified as a compound with potential cytotoxic activity. This technical guide provides a comprehensive overview of the available data on the in vitro cytotoxicity of this compound. Due to the limited specific research on this particular compound, this guide also incorporates detailed information on the well-characterized, structurally related diterpene triepoxide, triptolide (B1683669), to infer potential mechanisms of action and experimental approaches. This comparative analysis aims to provide a robust framework for researchers investigating the anticancer potential of this compound and similar compounds.

This compound: Current State of Knowledge

Research specifically detailing the in vitro cytotoxic mechanisms of this compound is currently limited. However, existing studies indicate its potential as an anticancer agent. It has been reported that this compound significantly inhibits the proliferation of melanoma cells and possesses cytotoxic activity against KB (human epidermoid carcinoma) cells[1].

Further in-depth studies are required to elucidate the specific molecular targets, signaling pathways, and detailed cytotoxic profile of this compound across a broader range of cancer cell lines.

Triptolide as a Model Diterpene Triepoxide

Given the structural similarities and the classification of both compounds as epoxide-containing natural products, the extensive research on triptolide's cytotoxicity provides valuable insights into the potential mechanisms of this compound. Triptolide is a potent natural compound that has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines[2][3][4][5][6].

Quantitative Cytotoxicity Data of Triptolide

The following table summarizes the half-maximal inhibitory concentration (IC50) values of triptolide in various cancer cell lines, demonstrating its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hrs) |

| OCI-AML3 | Acute Myeloid Leukemia | ~30 | 24 |

| HepaRG | Hepatocellular Carcinoma | 100-400 | Not Specified |

| 786-0 | Renal Cell Carcinoma | Not Specified | Not Specified |

| OS-RC-2 | Renal Cell Carcinoma | Not Specified | Not Specified |

| A375.S2 | Melanoma | Concentration-dependent | Not Specified |

| U266 | Multiple Myeloma | Dose-dependent | Not Specified |

Note: The IC50 values can vary depending on the specific experimental conditions.

Mechanisms of Triptolide-Induced Cytotoxicity

Triptolide exerts its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest.

Triptolide activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][7]

-

Intrinsic Pathway: Triptolide treatment leads to the depolarization of the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytosol.[2][7] This, in turn, activates caspase-9 and the downstream executioner caspase-3, leading to apoptosis.[2][7] The expression of the anti-apoptotic protein Bcl-2 is often downregulated.[2]

-

Extrinsic Pathway: Triptolide can increase the expression of Fas, a death receptor, initiating the caspase-8-mediated apoptotic cascade.[2]

-

NF-κB Signaling: Triptolide-induced cell death is also dependent on NF-κB signaling.[8]

Triptolide has been shown to induce cell cycle arrest at different phases, depending on the cell type and concentration.

-

S Phase Arrest: In renal cell carcinoma and melanoma cell lines, triptolide causes an accumulation of cells in the S phase.[3][6] This is associated with the reduced expression of cell cycle checkpoint regulators like cyclin A, cyclin B, CDK1, and CDK2.[3]

-

G2/M Phase Arrest: In multiple myeloma and HepaRG cells, triptolide induces G2/M phase arrest.[2][5]

-

G1 Phase Arrest: At higher concentrations in colon cancer cells, triptolide can induce G1 cell cycle arrest by inhibiting the transcriptional activation of E2F1.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro cytotoxicity of compounds like this compound and triptolide.

Cell Culture and Viability Assays

-

Cell Lines and Culture: Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay for Cell Viability:

-

Seed cells in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for specified time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

-

Apoptosis Assays

-

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection:

-

Treat cells with the test compound for the desired time.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X binding buffer.

-

Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

-

-

Western Blot Analysis for Apoptosis-Related Proteins:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins, PARP) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining for Cell Cycle Distribution:

-

Harvest and wash the treated cells with PBS.

-

Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing RNase A and PI.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially involved in the cytotoxic effects of this compound, based on the known mechanisms of triptolide.

Caption: Triptolide-induced apoptosis signaling pathways.

Caption: Triptolide-induced cell cycle arrest mechanisms.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the in vitro cytotoxicity of a novel compound.

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Conclusion

This compound shows promise as a cytotoxic agent against cancer cells. While direct evidence of its mechanisms is still emerging, the well-documented activities of the structurally related compound, triptolide, provide a strong foundation for future research. The experimental protocols and depicted signaling pathways in this guide offer a comprehensive framework for scientists to further investigate the therapeutic potential of this compound and to delineate its precise molecular mechanisms of action. Future studies should focus on determining its IC50 values across a panel of cancer cell lines, elucidating its impact on apoptotic and cell cycle regulatory proteins, and identifying its specific molecular targets.

References

- 1. Epitulipinolide | CAS:24164-13-4 | Manufacturer ChemFaces [chemfaces.com]

- 2. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triptolide-induced cell cycle arrest and apoptosis in human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of triptolide in cell proliferation, cell cycle arrest, apoptosis and histone methylation in multiple myeloma U266 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triptolide induces S phase arrest via the inhibition of cyclin E and CDC25A and triggers apoptosis via caspase- and mitochondrial-dependent signaling pathways in A375.S2 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. ashpublications.org [ashpublications.org]

- 9. Triptolide abrogates growth of colon cancer and induces cell cycle arrest by inhibiting transcriptional activation of E2F - PubMed [pubmed.ncbi.nlm.nih.gov]

Epitulipinolide Diepoxide: A Technical Guide on its Chemical Profile and Biological Activity in Bladder Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitulipinolide diepoxide is a sesquiterpenoid lactone that has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, and physicochemical properties, and delves into its biological activity, with a particular focus on its recently discovered anti-cancer effects in bladder cancer cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, oncology, and drug development.

Chemical Structure and Properties

This compound possesses a complex tetracyclic structure characteristic of sesquiterpenoid lactones. Its chemical identity and key properties are summarized below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | [(1S,2R,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.0²,⁴.0⁷,⁹]pentadecan-11-yl] acetate[1] |

| Molecular Formula | C₁₇H₂₂O₆[1] |

| CAS Number | 39815-40-2[1] |

| InChI Key | WVJZWGBZQIZLSZ-KLGRDHRDSA-N[1] |

| SMILES | CC(=O)O[C@@H]1C[C@@]2(--INVALID-LINK--CC[C@@]3(--INVALID-LINK--[C@@H]4[C@@H]1C(=C)C(=O)O4)C)C[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 322.35 g/mol |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

| XLogP3-AA | 1.3 |

Biological Activity in Bladder Cancer

Recent studies have highlighted the potent anti-cancer properties of this compound, particularly against bladder cancer cells. Research has demonstrated its ability to inhibit cell proliferation, migration, and invasion, and to induce programmed cell death (apoptosis).

Anti-proliferative and Pro-apoptotic Effects

This compound has been shown to significantly inhibit the proliferation of various human bladder cancer cell lines, including T24, 5637, and J82. This inhibitory effect is concentration- and time-dependent. The primary mechanism underlying this anti-proliferative activity is the induction of apoptosis.

Inhibition of Cell Migration and Invasion

In addition to its effects on cell growth, this compound also impairs the migratory and invasive capabilities of bladder cancer cells. This is a crucial aspect of its anti-cancer potential, as cell migration and invasion are key processes in tumor metastasis.

Mechanism of Action: The ERK/MAPK and Autophagy Signaling Pathways

The anti-cancer effects of this compound in bladder cancer cells are primarily mediated through the modulation of two key signaling pathways: the Extracellular signal-regulated kinase/Mitogen-activated protein kinase (ERK/MAPK) pathway and the autophagy pathway.

Inhibition of the ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated, promoting tumor growth. This compound has been found to inhibit the ERK/MAPK pathway in bladder cancer cells. Specifically, it leads to a decrease in the phosphorylation levels of key pathway components including ERK, JNK, and p38. This inhibition disrupts the downstream signaling events that would normally promote cancer cell survival and proliferation.

Promotion of Autophagy-Mediated Apoptosis

Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting survival or inducing cell death. In the context of this compound treatment in bladder cancer cells, it appears to promote a form of autophagy that leads to apoptosis. This is evidenced by changes in the levels of key autophagy-related proteins such as LC3 and ATG5. The interplay between the inhibition of the pro-survival ERK/MAPK pathway and the induction of pro-death autophagy appears to be central to the apoptotic effect of this compound.

Caption: Signaling pathway of this compound in bladder cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound in bladder cancer cells.

Cell Culture

Human bladder cancer cell lines (T24, 5637, and J82) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (CCK-8 Assay)

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

Clonogenic Assay

-

Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach.

-

Treat the cells with different concentrations of this compound for 24 hours.

-

Replace the medium with fresh, drug-free medium and incubate for 10-14 days to allow for colony formation.

-

Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Count the number of colonies (containing >50 cells).

Transwell Invasion Assay

-

Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

-

Seed serum-starved cells in the upper chamber in a serum-free medium.

-

Add a medium containing FBS as a chemoattractant to the lower chamber.

-

Add different concentrations of this compound to both the upper and lower chambers.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of invaded cells under a microscope.

Scratch (Wound Healing) Assay

-

Grow cells to a confluent monolayer in 6-well plates.

-

Create a "scratch" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add a fresh medium containing different concentrations of this compound.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

-

Measure the width of the scratch to determine the extent of cell migration.

Western Blot Analysis

-

Lyse treated cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., ERK, p-ERK, JNK, p-JNK, p38, p-p38, LC3, ATG5, and β-actin as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for assessing the activity of this compound.

Conclusion

This compound is a promising natural product with significant anti-cancer activity against bladder cancer cells. Its ability to inhibit proliferation, migration, and invasion, coupled with its pro-apoptotic effects mediated through the inhibition of the ERK/MAPK pathway and modulation of autophagy, makes it a compelling candidate for further preclinical and clinical investigation. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, offer a solid foundation for future research and development efforts in the field of oncology.

References

Epitulipinolide Diepoxide: A Technical Review of Its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitulipinolide (B204386) diepoxide, a sesquiterpene lactone isolated from the Tulip Tree (Liriodendron chinense), has emerged as a compound of interest in oncological research. Exhibiting antioxidative, chemopreventive, and cytotoxic activities, this natural product has demonstrated potential in the inhibition of cancer cell proliferation. This technical guide synthesizes the current understanding of epitulipinolide diepoxide's biological activity, with a focus on its mechanism of action in bladder cancer cells, and provides a framework for the experimental protocols used in its evaluation.

Core Biological Activity

This compound has been identified as a cytotoxic agent against various cancer cell lines, including skin melanoma and KB cells.[1] The primary mechanism elucidated to date involves the induction of apoptosis in bladder cancer cells. This process is mediated through the inhibition of the ERK/MAPK signaling pathway and the promotion of autophagy.

Quantitative Data Summary

While the literature strongly supports the cytotoxic activity of this compound, a comprehensive, publicly available database of its quantitative effects across a wide range of cell lines is not yet fully established. The following table represents a summary of the types of quantitative data typically reported for cytotoxic compounds and should be populated with specific values from primary literature as it becomes accessible.

| Cell Line | Assay Type | IC50 (µM) | % Inhibition (at a given concentration) | Reference |

| Bladder Cancer | MTT Assay | Data not available | Data not available | He et al., 2025 |

| Skin Melanoma | MTT Assay | Data not available | Data not available | [1] |

| KB Cells | Cytotoxicity Assay | Data not available | Data not available | [1] |

Key Signaling Pathway: ERK/MAPK Inhibition in Bladder Cancer

The antitumor effect of this compound in bladder cancer is attributed to its modulation of the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. By inhibiting this pathway, this compound effectively halts the uncontrolled growth of cancer cells, leading to apoptosis.

Experimental Protocols

The following sections detail the generalized experimental methodologies that are foundational to the study of this compound's anticancer effects.

Cell Culture

Human bladder cancer cell lines (e.g., T24, UM-UC-3) are cultured in appropriate media, such as McCoy's 5A or DMEM, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. Cells are incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

References

Epitulipinolide Diepoxide: A Technical Guide on its Effects on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitulipinolide diepoxide, a natural sesquiterpene lactone isolated from Liriodendron species, has demonstrated significant cytotoxic and anti-proliferative effects in various cancer cell lines. This technical guide provides an in-depth analysis of the current understanding of its mechanism of action, with a primary focus on its influence on key cellular signaling pathways. While initial inquiries considered its impact on NF-κB and STAT3 signaling, available research points towards the ERK/MAPK and autophagy pathways as the principal targets of this compound's anti-cancer activity, particularly in bladder cancer cells. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling cascades to support further research and drug development efforts.

Introduction

This compound is a bioactive natural product that has garnered interest for its potential as a chemotherapeutic agent.[1] It exhibits cytotoxic properties against a range of cancer cell lines, including melanoma and bladder cancer.[2][3] This guide synthesizes the existing scientific literature to provide a comprehensive overview of the molecular mechanisms underlying the anti-tumor effects of this compound, with a specific emphasis on its modulation of intracellular signaling pathways.

Cytotoxic Activity of this compound

This compound has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| A375 | Melanoma | 52.03 | [2][4] |

| T24 | Bladder Cancer | Not explicitly quantified in the available abstract, but significant inhibition of proliferation was noted. | [3][5] |

| KB | Oral Epidermoid Carcinoma | Cytotoxic activity reported, but specific IC50 not provided in the snippets. | [6] |

Effect on Signaling Pathways

Current research indicates that the primary mechanism of action of this compound involves the modulation of the ERK/MAPK signaling pathway and the induction of autophagy, leading to apoptosis.

Inhibition of the ERK/MAPK Signaling Pathway

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Aberrant activation of this pathway is a common feature of many cancers.[8][9][10] A recent preprint suggests that this compound exerts its anti-tumor effects in bladder cancer cells by inhibiting this pathway.[3][5][11]

The proposed mechanism involves the downregulation of key kinases within the cascade. Specifically, treatment of T24 bladder cancer cells with this compound resulted in decreased levels of phosphorylated ERK, JNK, and p38.[5]

Modulation of Autophagy and Induction of Apoptosis

Autophagy is a cellular self-degradation process that can either promote cell survival or lead to cell death, depending on the cellular context.[12][13][14][15][16] The aforementioned preprint indicates that this compound promotes autophagy in bladder cancer cells, which contributes to its apoptotic effect.[3][5]

NF-κB and STAT3 Signaling Pathways

Despite initial interest, a thorough review of the available scientific literature did not yield any direct evidence of this compound's effect on the NF-κB or STAT3 signaling pathways. While other sesquiterpene lactones have been reported to modulate these pathways, no such studies have been published for this compound specifically. Therefore, at present, there is no scientific basis to claim that this compound interacts with or modulates NF-κB or STAT3 signaling.

Experimental Protocols

The following are detailed methodologies for key experiments that can be utilized to investigate the effects of this compound on cellular signaling pathways.

Cell Culture and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., T24, A375) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, ERK, p-JNK, JNK, p-p38, p38, LC3, ATG5, p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Autophagy Flux Assay (LC3 Turnover)

-

Cell Transfection (Optional): Transfect cells with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) plasmid.

-

Treatment: Treat the cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).

-

Western Blot Analysis: Perform Western blot for LC3. An increase in LC3-II levels in the presence of the lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.

-

Fluorescence Microscopy (for transfected cells): Visualize the cells under a fluorescence microscope. Green and red puncta represent autophagosomes, while red-only puncta represent autolysosomes (due to quenching of GFP in the acidic environment of the lysosome). An increase in red-only puncta indicates increased autophagic flux.

Conclusion

This compound is a promising natural compound with demonstrated anti-cancer properties. The current body of evidence strongly suggests that its mechanism of action is centered on the inhibition of the ERK/MAPK signaling pathway and the modulation of autophagy, ultimately leading to apoptosis in cancer cells. There is currently no scientific evidence to support a role for this compound in the modulation of the NF-κB or STAT3 signaling pathways. Further research, including the full publication of preliminary findings and broader screening across various cancer types, is warranted to fully elucidate its therapeutic potential and to confirm the detailed molecular interactions within these pathways. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this potent natural product.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant, Antimicrobial, and Anti-Inflammatory Effects of Liriodendron chinense Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential effects of MAPKs signaling on the growth of invasive bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activities of MAP-kinase pathways in normal uroepithelial cells and urothelial carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reduced IQGAP2 Promotes Bladder Cancer through Regulation of MAPK/ERK Pathway and Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Autophagy flux in bladder cancer: Cell death crosstalk, drug and nanotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Autophagy regulation in bladder cancer as the novel therapeutic strategy - Lin - Translational Cancer Research [tcr.amegroups.org]

- 14. Autophagy modulation in bladder cancer development and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Contrast effects of autophagy in the treatment of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Autophagy modulation in bladder cancer development and treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Apoptotic Potential of Sesquiterpene Lactones: A Technical Guide for Researchers

A deep dive into the mechanisms of programmed cell death induced by natural compounds, providing a framework for investigating novel molecules like Epitulipinolide (B204386) Diepoxide.

For Immediate Release

While specific data on the apoptosis induction mechanism of epitulipinolide diepoxide is not currently available in the public domain, this guide offers a comprehensive technical overview of the established mechanisms by which related sesquiterpene lactones induce apoptosis in cancer cells. This document serves as a foundational resource for researchers, scientists, and drug development professionals investigating the anticancer potential of this class of natural compounds. We will explore the core signaling pathways, detail essential experimental protocols, and present a framework for data analysis and visualization.

Core Principles of Apoptosis Induction by Natural Compounds

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer.[1][2] Many natural compounds, including sesquiterpene lactones, have been shown to exert their anticancer effects by inducing apoptosis in malignant cells.[3] The two primary pathways of apoptosis are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of cysteine proteases known as caspases.[1][2][4]

-

The Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress.[1] It leads to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c.[1] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of this pathway.[1]

-

The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface.[1][5] This binding leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[6] Activated caspase-8 can then directly activate executioner caspases or cleave the protein Bid, leading to the activation of the intrinsic pathway.[6]

Investigating the Apoptotic Mechanism: A General Workflow

The following diagram outlines a typical experimental workflow for elucidating the apoptosis induction mechanism of a novel compound, such as a sesquiterpene lactone.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments in the study of apoptosis.

Cell Viability and IC50 Determination

Objective: To assess the cytotoxic effect of the compound and determine the concentration that inhibits 50% of cell growth (IC50).

Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a range of concentrations of the test compound and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-